molecular formula C20H26N2O4S B12479741 3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide

3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide

Cat. No.: B12479741
M. Wt: 390.5 g/mol
InChI Key: MTYLDEZGUVAIEO-UHFFFAOYSA-N
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Description

3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a sulfamoyl group, a methoxypropan-2-yl group, and a methylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. This is followed by the introduction of the sulfamoyl group and the methoxypropan-2-yl group through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group may play a key role in binding to these targets, while the methoxypropan-2-yl group and the methylbenzamide core contribute to the overall stability and activity of the compound. The pathways involved in its action can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-2-yl)-3-(N-(2,5-dimethylphenyl)sulfamoyl)-4-methylbenzamide
  • 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(1-methoxypropan-2-yl)acetamide

Uniqueness

3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and activity profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide

InChI

InChI=1S/C20H26N2O4S/c1-13-6-9-18(15(3)10-13)22-27(24,25)19-11-17(8-7-14(19)2)20(23)21-16(4)12-26-5/h6-11,16,22H,12H2,1-5H3,(H,21,23)

InChI Key

MTYLDEZGUVAIEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C)COC)C)C

Origin of Product

United States

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